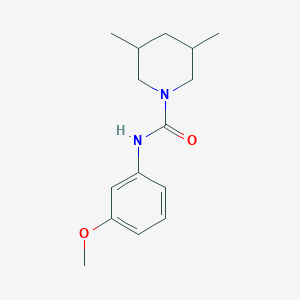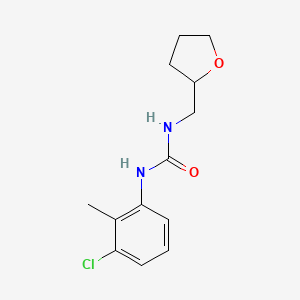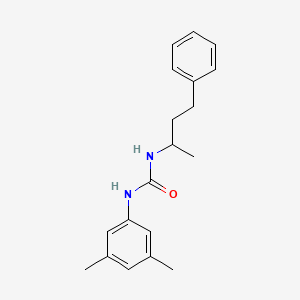
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide, also known as GBR 12909, is a synthetic compound that belongs to the piperazine class of drugs. It is a potent and selective dopamine reuptake inhibitor that has been extensively studied for its potential therapeutic applications in various neurological disorders.
科学研究应用
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been extensively studied for its potential therapeutic applications in various neurological disorders, including Parkinson's disease, attention deficit hyperactivity disorder (ADHD), and drug addiction. In preclinical studies, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been shown to increase dopamine levels in the brain, which can improve motor function in Parkinson's disease patients. In ADHD, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been shown to improve attention and reduce hyperactivity in animal models. In drug addiction, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been shown to reduce the reinforcing effects of drugs of abuse, such as cocaine and methamphetamine.
作用机制
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 works by inhibiting the reuptake of dopamine, a neurotransmitter that is involved in reward, motivation, and motor function. By blocking the reuptake of dopamine, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 increases the concentration of dopamine in the brain, which can lead to improved motor function, attention, and reduced drug-seeking behavior.
Biochemical and Physiological Effects:
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has been shown to have a number of biochemical and physiological effects, including increased dopamine levels in the brain, improved motor function in Parkinson's disease patients, improved attention in ADHD patients, and reduced drug-seeking behavior in animal models of drug addiction. However, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has also been shown to have some negative side effects, including increased heart rate and blood pressure, which can limit its use in some patients.
实验室实验的优点和局限性
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 has several advantages for lab experiments, including its potency and selectivity for dopamine reuptake inhibition, which makes it a useful tool for studying the role of dopamine in various neurological disorders. However, 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 also has some limitations, including its potential for negative side effects, which can limit its use in some experiments.
未来方向
There are several future directions for research on 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909, including further studies on its potential therapeutic applications in Parkinson's disease, ADHD, and drug addiction. Additionally, researchers may explore ways to improve the selectivity and potency of 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909, as well as develop new compounds that target other neurotransmitters involved in neurological disorders. Finally, researchers may investigate the potential for 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 to be used in combination with other drugs to improve its efficacy and reduce its negative side effects.
合成方法
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909 can be synthesized using a multi-step process that involves the reaction of 3-hydroxybenzaldehyde with phenylhydrazine to form 3-hydroxyphenylhydrazine. This intermediate is then reacted with 1-bromo-4-chlorobutane to form 3-(4-chlorobutyl)-3-hydroxyphenylhydrazine. The final step involves the reaction of this intermediate with thioacetamide to form 4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide 12909.
属性
IUPAC Name |
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3OS/c21-16-8-4-7-15(13-16)19-9-11-20(12-10-19)17(22)18-14-5-2-1-3-6-14/h1-8,13,21H,9-12H2,(H,18,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ORFHUWCOJWSTFS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)O)C(=S)NC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-hydroxyphenyl)-N-phenylpiperazine-1-carbothioamide | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-[4-[(2-chlorophenyl)methyl]piperazin-1-yl]-N-cyclopropylacetamide](/img/structure/B7460972.png)

![4-[1-[(1-Phenyltetrazol-5-yl)amino]ethyl]benzenesulfonamide](/img/structure/B7460993.png)

![5-[(4-bromophenyl)sulfonyl-methylamino]-N-(pyridin-3-ylmethyl)-1-benzothiophene-2-carboxamide](/img/structure/B7461002.png)
![1-[4-(3,4-dihydroisoquinolin-2(1H)-ylcarbonyl)piperidin-1-yl]ethanone](/img/structure/B7461010.png)
methanone](/img/structure/B7461016.png)
![2-[2-oxo-2-(2,4,6-trimethylanilino)ethyl]sulfanyl-N-phenylacetamide](/img/structure/B7461031.png)
![6-methyl-3-[2-(2-methyl-3,4-dihydro-2H-1,5-benzothiazepin-5-yl)-2-oxoethyl]-1,3-diazaspiro[4.5]decane-2,4-dione](/img/structure/B7461039.png)
![3'-(2-Methylpropyl)spiro[1,2-dihydroindene-3,5'-imidazolidine]-2',4'-dione](/img/structure/B7461041.png)


![8-(Butylsulfonyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B7461071.png)